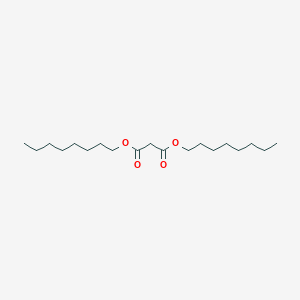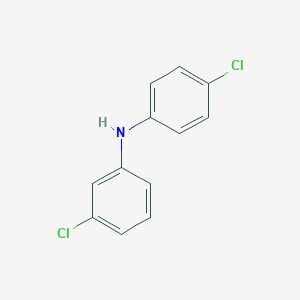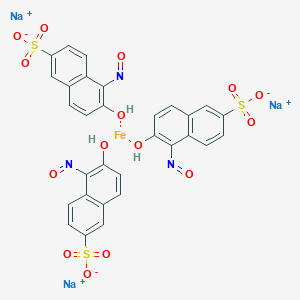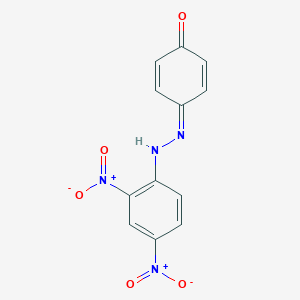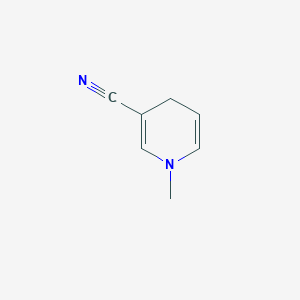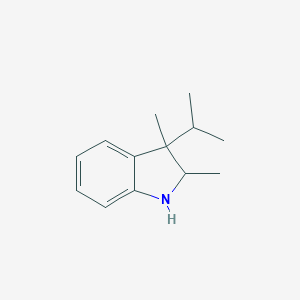
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole is a chemical compound that belongs to the class of indole derivatives. It is commonly known as DPI or dihydro-β-erythroidine (DHβE). This compound has been the subject of extensive scientific research due to its potential applications in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole involves the competitive inhibition of the α4β2 subtype of nAChRs. This results in the blockade of the receptor and the prevention of the binding of acetylcholine, the endogenous ligand of nAChRs. This leads to a decrease in the activity of the receptor and the downstream signaling pathways, resulting in various physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole are mainly related to its blockade of the α4β2 subtype of nAChRs. This results in a decrease in the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in various physiological processes such as mood regulation, reward processing, and attention.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole in lab experiments include its potency and selectivity for the α4β2 subtype of nAChRs, which allows for specific targeting of this receptor subtype. However, the limitations of using DPI include its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole. One potential area of research is the development of more potent and selective nAChR antagonists based on the structure of DPI. Another area of research is the investigation of the role of α4β2 nAChRs in various physiological and pathological processes, such as addiction, depression, and Alzheimer's disease. Additionally, the potential therapeutic applications of DPI and other nAChR antagonists in these conditions warrant further investigation.
Méthodes De Synthèse
The synthesis of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole involves the reaction between 2,3-dimethylindole and 2-bromo-2-methylpropane in the presence of a base. The reaction proceeds via a substitution mechanism, resulting in the formation of DPI as a white crystalline solid.
Applications De Recherche Scientifique
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole has been extensively studied for its potential applications in the field of pharmacology. It is a potent antagonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. DPI has been shown to selectively block the α4β2 subtype of nAChRs, which are found in the brain.
Propriétés
Numéro CAS |
18781-62-9 |
|---|---|
Nom du produit |
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole |
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
2,3-dimethyl-3-propan-2-yl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-9(2)13(4)10(3)14-12-8-6-5-7-11(12)13/h5-10,14H,1-4H3 |
Clé InChI |
QGBKERMPJRWFBZ-UHFFFAOYSA-N |
SMILES |
CC1C(C2=CC=CC=C2N1)(C)C(C)C |
SMILES canonique |
CC1C(C2=CC=CC=C2N1)(C)C(C)C |
Synonymes |
2,3-Dimethyl-3-isopropylindoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




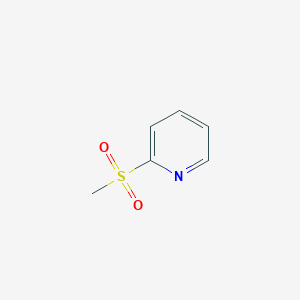


![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)

